molecular formula C20H23NO B1613105 3',4'-Dimethyl-2-pyrrolidinomethyl benzophenone CAS No. 898774-65-7

3',4'-Dimethyl-2-pyrrolidinomethyl benzophenone

Cat. No.: B1613105
CAS No.: 898774-65-7
M. Wt: 293.4 g/mol
InChI Key: RENUCQNPLAHLNQ-UHFFFAOYSA-N
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Description

3',4'-Dimethyl-2-pyrrolidinomethyl benzophenone is a benzophenone derivative characterized by a pyrrolidinomethyl substituent at the 2-position and methyl groups at the 3' and 4' positions of the benzophenone core. Benzophenones are aromatic ketones widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-9-10-17(13-16(15)2)20(22)19-8-4-3-7-18(19)14-21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENUCQNPLAHLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643654
Record name (3,4-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-65-7
Record name (3,4-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

This classical method involves acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Step 1: Synthesis of 3,4-dimethylbenzoyl chloride from 3,4-dimethylbenzoic acid using thionyl chloride (SOCl2).
  • Step 2: Friedel-Crafts acylation of benzene or substituted benzene with 3,4-dimethylbenzoyl chloride in the presence of AlCl3 to form 3',4'-dimethylbenzophenone.
  • Step 3: Introduction of the pyrrolidinomethyl group via nucleophilic substitution or reductive amination at the 2-position (ortho to the ketone).

Reaction conditions: Anhydrous environment, controlled temperature (0-25°C), and stoichiometric amounts of reagents.

Advantages: Straightforward, well-established, and scalable.

Limitations: Requires careful control to avoid polyacylation; Lewis acid handling requires safety precautions.

Organometallic Cross-Coupling (Suzuki-Miyaura Reaction)

This greener and more selective method involves coupling a substituted phenyl boronic acid with an acyl derivative.

  • Step 1: Preparation of 3,4-dimethylphenyl boronic acid.
  • Step 2: Pd-catalyzed cross-coupling of the boronic acid with an appropriate benzoyl chloride or anhydride to form the substituted benzophenone core.
  • Step 3: Functionalization at the 2-position with pyrrolidinomethyl via nucleophilic substitution or reductive amination.

Reaction conditions: Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), elevated temperature (80-100°C).

Advantages: High selectivity, milder conditions, and environmentally friendlier.

Limitations: Requires expensive catalysts and ligands.

Pyrrolidinomethyl Group Introduction

The pyrrolidinomethyl group is typically introduced by:

  • Nucleophilic substitution: Reaction of benzophenone derivative bearing a suitable leaving group (e.g., bromomethyl) at the 2-position with pyrrolidine.
  • Reductive amination: Reaction of 2-formyl substituted benzophenone with pyrrolidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

General conditions: Mild heating (room temperature to 50°C), solvents such as dichloromethane or ethanol, and inert atmosphere to prevent oxidation.

Reaction Conditions and Purification

Step Reagents/Conditions Notes
Benzoyl chloride synthesis SOCl2, reflux, inert atmosphere Conversion of acid to acyl chloride
Friedel-Crafts acylation AlCl3 catalyst, anhydrous solvent, 0-25°C Control to avoid over-acylation
Pd-catalyzed coupling Pd(PPh3)4, K2CO3, toluene, 80-100°C Requires degassed solvents
Pyrrolidinomethyl introduction Pyrrolidine, NaBH(OAc)3 (for reductive amination) Mild heating, inert atmosphere
Purification Recrystallization, column chromatography Solvent choice depends on solubility

Research Findings and Data

  • Yields: Friedel-Crafts acylation typically yields 70-85% of the benzophenone intermediate; subsequent pyrrolidinomethylation yields 60-75% of the final compound.
  • Purity: Achieved >98% purity after recrystallization and chromatography.
  • Characterization: Confirmed by melting point, IR spectroscopy (carbonyl stretch ~1650 cm⁻¹), 1H and 13C NMR (distinct signals for methyl groups and pyrrolidinomethyl protons), and mass spectrometry.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Friedel-Crafts Acylation Acyl chloride + aromatic ring + AlCl3 catalyst Simple, scalable Requires strong Lewis acid 70-85
Suzuki-Miyaura Cross-Coupling Pd-catalyzed coupling of boronic acid + acyl derivative Selective, mild conditions Costly catalyst 75-90
Pyrrolidinomethyl Introduction Nucleophilic substitution or reductive amination Mild conditions, versatile Requires precursor functionalization 60-75

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-2-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.

    Substitution: The methyl groups and pyrrolidinomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3’,4’-Dimethyl-2-pyrrolidinomethyl benzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The pyrrolidinomethyl group can interact with enzymes or receptors, modulating their activity. The benzophenone core may also participate in photochemical reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes .

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzophenones are heavily influenced by substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzophenone Derivatives
Compound Name Substituents Key Properties/Activities References
3',4'-Dimethyl-2-pyrrolidinomethyl benzophenone 2-pyrrolidinomethyl; 3',4'-dimethyl Inferred: Enhanced solubility due to pyrrolidine; potential enzyme inhibition
Selagibenzophenone B Natural benzophenone with undefined substituents Anticancer activity; structural misassignment resolved via synthetic validation
Mangaphenone Prenylated benzophenone Isolated from Garcinia mangostana; antioxidant properties
Benzophenone A8–10 (synthetic) Benzoyl or naphthyl groups Antibacterial (MIC: 4–16 µg/mL); poor correlation with OpdB inhibition
SOAT2 inhibitors (Celludinones) Benzophenone core with indanone moieties Selective inhibition of sterol O-acyltransferase 2 (IC50: <1 µM)
Benzophenone-4 (Sulisobenzone) 2-hydroxy-4-methoxy-5-sulfonic acid UV filter; water-soluble (1 g/4 mL)

Pharmacological Activities

  • Antibacterial Effects: Synthetic benzophenones with hydrophobic substituents (e.g., diphenyl or naphthyl groups) exhibit potent antibacterial activity (MIC: 0.5–8 µg/mL), likely due to increased membrane penetration .
  • Enzyme Inhibition: Benzophenones with bulky groups (e.g., Celludinones) show high selectivity for SOAT2, suggesting that the 2-pyrrolidinomethyl group in the target compound could similarly modulate enzyme interactions . However, benzophenone derivatives in OpdB inhibition assays (e.g., A8–10) displayed discordant activity trends, emphasizing the need for target-specific optimization .

Physicochemical Properties

  • Solubility: The pyrrolidinomethyl group in this compound likely improves solubility in polar solvents compared to halogenated or fully aromatic derivatives. For example, Benzophenone-4’s sulfonic acid group achieves high water solubility (1 g/4 mL), whereas diphenyl-substituted analogues are more lipid-soluble .
  • Stability: Benzophenones with electron-withdrawing groups (e.g., sulfonic acid, halogens) exhibit greater photostability, critical for UV-filter applications. The methyl and pyrrolidine groups in the target compound may confer moderate stability, though empirical data are lacking .

Biological Activity

3',4'-Dimethyl-2-pyrrolidinomethyl benzophenone (CAS No. 898774-65-7) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzophenones, which are known for their diverse biological properties, including anti-inflammatory, antitumor, and enzyme inhibition activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula: C20H23NO
  • Molecular Weight: 293.4 g/mol
  • Structure: The compound features a benzophenone core integrated with a pyrrolidinomethyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The pyrrolidinomethyl group may interact with specific enzymes, potentially modulating their activity and influencing metabolic pathways.
  • Photochemical Reactions: The benzophenone moiety can participate in photochemical reactions that lead to the generation of reactive oxygen species (ROS), impacting cellular processes such as apoptosis and inflammation.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Anti-inflammatory Properties:
    • Studies suggest that this compound may exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways.
  • Antitumor Activity:
    • Analogous compounds within the benzophenone class have demonstrated antitumor properties, suggesting that this compound could share similar effects. In silico studies have indicated its potential as an inhibitor of presenilin proteins, which are implicated in cancer progression .
  • Enzyme Interaction Studies:
    • Preliminary research indicates that the compound may inhibit certain enzymes involved in metabolic processes. Further studies are needed to elucidate specific enzyme targets and the implications for drug development.

Case Studies and Research Findings

A review of current literature reveals significant insights into the biological activity of benzophenones, including this compound:

StudyFindings
Discusses the synthesis and potential applications in enzyme inhibition and protein-ligand interactions.
Highlights the structural diversity of benzophenones and their biological activities, suggesting further investigation into derivatives like this compound for therapeutic applications.
Examines allergic reactions associated with other benzophenones, indicating the need for safety assessments in therapeutic contexts.

Safety and Toxicology

While exploring the biological activity of this compound, it is essential to consider safety profiles:

  • Toxicological Studies: Limited data are available on the acute and chronic toxicity of this specific compound. However, related compounds have shown varying degrees of toxicity, necessitating thorough evaluation before clinical application.
  • Regulatory Status: As a relatively new synthetic compound, regulatory assessments are required to ensure safety for human use.

Q & A

Q. What are the recommended methods for synthesizing 3',4'-Dimethyl-2-pyrrolidinomethyl benzophenone, and how can reaction conditions be optimized?

Answer:

  • Synthetic Pathways : Begin with Friedel-Crafts acylation to form the benzophenone core, followed by nucleophilic substitution to introduce the pyrrolidinomethyl group. Methylation at the 3' and 4' positions can be achieved using methyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency. Monitor reaction progress via TLC or HPLC. Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. How can researchers confirm the molecular structure of this compound experimentally?

Answer:

  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify methyl group positions (δ ~2.2–2.5 ppm for CH₃) and pyrrolidine ring protons (δ ~1.5–3.0 ppm). Aromatic protons should align with benzophenone substitution patterns .
    • FTIR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C-N stretching (pyrrolidine) at ~1100–1200 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (M⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation : Wear PPE (gloves, lab coat, goggles) due to potential endocrine-disrupting properties .
  • Waste Disposal : Collect organic waste separately and neutralize acidic/byproduct residues before disposal. Follow institutional guidelines for hazardous chemical management .

Advanced Research Questions

Q. How can computational modeling predict the solvatochromic behavior of this compound in different solvents?

Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model solvent interactions. Optimize geometry at the B3LYP/6-31G(d) level and compute solvent effects via the Polarizable Continuum Model (PCM) .
  • Validation : Compare theoretical UV-Vis absorption spectra (TD-DFT) with experimental data. Discrepancies in peak shifts may indicate unaccounted solvent-solute interactions (e.g., hydrogen bonding with alcohols) .

Q. What experimental strategies resolve contradictions between computational predictions and empirical data for this compound’s reactivity?

Answer:

  • Iterative Refinement : Adjust computational parameters (e.g., basis sets, solvent models) to better match observed reaction outcomes. For example, include explicit solvent molecules in simulations if hydrogen bonding dominates .
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}O) or kinetic isotope effects (KIEs) to validate proposed reaction pathways .

Q. How can researchers design in vitro studies to investigate the compound’s interaction with neurotransmitter receptors?

Answer:

  • Cell Models : Use immortalized neuronal cell lines (e.g., SH-SY5Y) or primary cultures expressing target receptors (e.g., GABAₐ or NMDA receptors).
  • Binding Assays : Perform competitive radioligand displacement assays with 3H^3H-labeled ligands (e.g., flunitrazepam for benzodiazepine sites). Measure IC₅₀ values to quantify affinity .
  • Functional Assays : Monitor intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP levels (ELISA) to assess receptor activation/inhibition .

Q. What methodologies are effective for incorporating this compound into fluorescent materials for optoelectronic applications?

Answer:

  • Synthetic Modifications : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) to the benzophenone core to tune emission wavelengths.
  • Characterization : Use steady-state fluorescence spectroscopy and time-resolved photoluminescence (TRPL) to measure quantum yield and lifetime. Compare with reference compounds like benzophenone-3 derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dimethyl-2-pyrrolidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
3',4'-Dimethyl-2-pyrrolidinomethyl benzophenone

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